molecular formula C11H17O3P B12574238 tert-Butyl phenyl methylphosphonate CAS No. 189636-59-7

tert-Butyl phenyl methylphosphonate

Cat. No.: B12574238
CAS No.: 189636-59-7
M. Wt: 228.22 g/mol
InChI Key: PWSGITIZYNONKP-UHFFFAOYSA-N
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Description

tert-Butyl phenyl methylphosphonate is an organophosphorus compound that features a phosphonate group bonded to a phenyl ring and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl phenyl methylphosphonate can be synthesized through several methods. One common approach involves the reaction of phenylphosphonic dichloride with tert-butyl alcohol and methyl alcohol under controlled conditions. The reaction typically requires a catalyst, such as a base, to facilitate the formation of the phosphonate ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and catalysts. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl phenyl methylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-Butyl phenyl methylphosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it effective in catalysis and enzyme inhibition. The compound’s ability to mimic natural phosphates allows it to interfere with biological pathways involving phosphorylation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl phenyl methylphosphonate is unique due to the presence of both a tert-butyl group and a phenyl ring, which confer distinct steric and electronic properties. These features make it versatile in various chemical reactions and applications, distinguishing it from other similar compounds .

Properties

CAS No.

189636-59-7

Molecular Formula

C11H17O3P

Molecular Weight

228.22 g/mol

IUPAC Name

[methyl-[(2-methylpropan-2-yl)oxy]phosphoryl]oxybenzene

InChI

InChI=1S/C11H17O3P/c1-11(2,3)14-15(4,12)13-10-8-6-5-7-9-10/h5-9H,1-4H3

InChI Key

PWSGITIZYNONKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OP(=O)(C)OC1=CC=CC=C1

Origin of Product

United States

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